1-Bromo-3-cyclopropylcyclobutane
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Description
“1-Bromo-3-cyclopropylcyclobutane” is a hypothetical organic compound that would consist of a cyclobutane ring with a bromine atom attached to one carbon and a cyclopropyl group attached to a different carbon .
Molecular Structure Analysis
The molecule would likely have a three-dimensional structure due to the cyclopropyl and cyclobutane rings . The exact geometry would depend on the specific arrangement of these groups.Chemical Reactions Analysis
Again, while specific reactions for “1-Bromo-3-cyclopropylcyclobutane” are not available, brominated organic compounds often undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Bromo-3-cyclopropylcyclobutane” would depend on its specific structure. Similar compounds often have moderate polarity due to the presence of a halogen atom .Scientific Research Applications
Applications in Analytical Chemistry
1-Bromo-3-cyclopropylcyclobutane and its derivatives have found applications in analytical chemistry, particularly in the identification of irradiated foods. Mörsel and Schmiedl (1994) demonstrated that 2-alkylcyclobutanones, formed from triglycerides under ionizing radiation, could be determined using fluorescent labeling, a process involving 1-bromo-1-ethoxycyclopropane, a related compound. This approach is significant for both legal and food quality control purposes (Mörsel & Schmiedl, 1994).
Role in Organic Synthesis
This chemical has been utilized in various organic synthesis processes. Wiberg et al. (1993) explored the reaction of 1-bromo-2-(chloromethyl)bicyclo[1.1.0]butane with methyllithium, leading to the formation of tricyclo[2.1.0.01,3]pentane, an intermediate in the synthesis of other complex molecules (Wiberg et al., 1993). Furthermore, Ramakrishna and Sharp (2003) described using 1-bromobenzocyclobutene, a structurally similar compound, in coupling reactions mediated by organometallic methodology, leading to the formation of various cyclic compounds (Ramakrishna & Sharp, 2003).
Contributions to Materials Science
In materials science, the derivative 1-bromo-1,2,2-trifluorocyclobutane was investigated for its potential as an anesthetic agent, highlighting the chemical's applicability beyond conventional organic synthesis. Holaday and Fiserova-Bergerova (1976) studied its uptake, excretion, and metabolic pathways, providing insights into its pharmacokinetic properties (Holaday & Fiserova-Bergerova, 1976).
X-ray Crystallography and Structural Analysis
The compound has also been involved in studies focusing on structural analysis. Kirillov et al. (2015) detailed the structure of a compound synthesized from methyl 1-bromocyclobutanecarboxylate using X-ray crystallography, indicating the relevance of bromocyclobutane derivatives in understanding molecular structures (Kirillov et al., 2015).
Studying Conformational Behavior
The conformational behavior of cyclobutane derivatives, including bromo-cyclobutane, was investigated by Powell et al. (1988) to understand the presence of a second conformer and the barriers between conformers, which is crucial in the study of molecular dynamics (Powell et al., 1988).
properties
IUPAC Name |
1-bromo-3-cyclopropylcyclobutane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br/c8-7-3-6(4-7)5-1-2-5/h5-7H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIJOKTUYWQBQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC(C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-cyclopropylcyclobutane | |
CAS RN |
2375274-13-6 |
Source
|
Record name | 1-bromo-3-cyclopropylcyclobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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